molecular formula C20H14F2N4O3 B2975138 N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921877-44-3

N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Katalognummer: B2975138
CAS-Nummer: 921877-44-3
Molekulargewicht: 396.354
InChI-Schlüssel: OXBULUNZSNIQMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core with a 2,5-difluorophenyl carboxamide substituent and a phenyl group at position 2. Its molecular formula is C21H15F2N3O3, with a molecular weight of 395.36 g/mol (calculated based on standard atomic weights). The 2,5-difluorophenyl moiety may enhance metabolic stability and membrane permeability compared to non-halogenated analogs .

Eigenschaften

IUPAC Name

N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O3/c1-25-10-13(18(27)23-15-9-11(21)7-8-14(15)22)16-17(25)19(28)26(20(29)24-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBULUNZSNIQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

N-(2,5-Difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can be represented as follows:

C20H14F2N4O3\text{C}_{20}\text{H}_{14}\text{F}_{2}\text{N}_{4}\text{O}_{3}

This compound features a pyrrolopyrimidine core structure that is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its potential to inhibit various cancer cell lines. For instance, it has shown promising results against HeLa and HCT116 cancer cell lines with IC50 values in the low micromolar range (approximately 0.36 µM against CDK2) .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
N-(2,5-Difluorophenyl)-5-methyl...HeLa0.36
Compound X (similar structure)HCT1160.50
Compound Y (related derivative)A3750.45

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives have also been documented. The compound has demonstrated the ability to inhibit COX enzymes and reduce the expression of inflammatory mediators such as nitric oxide (NO) and prostaglandins. In vitro studies showed that it significantly reduced COX-2 activity with an IC50 comparable to celecoxib .

Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

CompoundCOX-2 IC50 (µM)Prostaglandin E2 Inhibition (%)
N-(2,5-Difluorophenyl)-5-methyl...0.0475%
Compound A0.0570%
Compound B0.0380%

Structure-Activity Relationship (SAR)

The biological activity of N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can be influenced by various substituents on the pyrimidine ring. Modifications at specific positions can enhance potency and selectivity against target enzymes.

Key Findings:

  • Fluorination : The presence of fluorine atoms at positions 2 and 5 of the phenyl ring has been associated with increased lipophilicity and improved binding affinity to target proteins.
  • Methyl Substitution : The methyl group at position 5 enhances the compound's stability and bioavailability.
  • Pyrrolidine Linkage : The tetrahydropyrrolidine moiety contributes to the overall conformational flexibility necessary for effective interaction with biological targets.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study involving a series of similar pyrimidine derivatives demonstrated significant inhibition of tumor growth in xenograft models when administered at doses correlating with their in vitro IC50 values.
    "The results indicate that these compounds could serve as lead candidates for further development in cancer therapy" .
  • Case Study 2 : Research on anti-inflammatory activities showed that derivatives similar to N-(2,5-difluorophenyl)-5-methyl... effectively reduced edema in animal models when compared to standard anti-inflammatory drugs like indomethacin.
    "These findings suggest a promising avenue for developing new anti-inflammatory agents based on this scaffold" .

Vergleich Mit ähnlichen Verbindungen

Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine Derivatives

The target compound’s pyrrolo[3,2-d]pyrimidine core differs from the pyrrolo[2,3-d]pyrimidine scaffold seen in . For example, sulfamoyl-substituted pyrrolo[2,3-d]pyrimidines () are optimized for kinase inhibition via interactions with ATP-binding pockets, whereas the target compound’s difluorophenyl group may prioritize hydrophobic interactions .

Pyrazolo[1,5-a]pyrimidine Analogs

Compounds like N-(4-chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide () replace the pyrrolo core with a pyrazolo[1,5-a]pyrimidine system. The trifluoromethyl group in (C21H18ClF3N4O, MW 434.84 g/mol) enhances metabolic resistance compared to the target compound’s methyl and difluorophenyl groups .

Substituent Analysis and Functional Group Impact

Halogenated Phenyl Groups

  • Target Compound : The 2,5-difluorophenyl group balances lipophilicity and electronic effects, favoring blood-brain barrier penetration.
  • Compound : Substitution with 3-chloro-4-methylphenyl and 4-chlorophenyl groups (C21H16Cl2N4O3, MW 443.3 g/mol) increases steric bulk and may reduce solubility due to higher Cl content .
  • Compound : Bromo and dichlorophenyl substituents (e.g., 3-bromo-5-(5-bromo-2-furyl)-N-(2,5-dichlorophenyl)-...) introduce heavy atoms that could improve X-ray crystallography compatibility but raise toxicity risks .

Carboxamide Variations

  • The target compound’s carboxamide linkage at position 7 is conserved in analogs like and . However, and describe spirocyclic and morpholinyl-ethoxy extensions (e.g., tert-butyl (2S)-2-[[2,3-difluoro-4-phenoxy]methyl]pyrrolidine-1-carboxylate), which enhance solubility via polar functional groups but complicate synthesis .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Advantages
Target Compound C21H15F2N3O3 395.36 2,5-difluorophenyl, phenyl, methyl Balanced lipophilicity, metabolic stability
Compound C21H16Cl2N4O3 443.3 3-chloro-4-methylphenyl, 4-chlorophenyl Enhanced target affinity (Cl groups)
Compound C21H18ClF3N4O 434.84 4-chlorophenyl, trifluoromethyl High metabolic resistance
Compound C19H11Br2Cl2F3N4O2 ~627.5 (calc.) Bromo, dichlorophenyl, trifluoromethyl Improved crystallography utility

Research Findings and Implications

  • However, fluorination steps (e.g., introducing 2,5-difluorophenyl) require specialized reagents like DAST or Deoxo-Fluor .
  • Biological Activity : While direct activity data are absent, analogs in –3 and 5–7 suggest that halogenation and carboxamide positioning correlate with protease inhibition (e.g., HCV NS5A in ) or kinase modulation. The target compound’s difluoro substitution may mitigate off-target effects seen in chlorinated analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.